2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Pyrido[1,2-a]pyrimidin-4-one Scaffold Configuration
The central pyrido[1,2-a]pyrimidin-4-one scaffold consists of a bicyclic framework where a pyridine ring (positions 1–6) is fused to a pyrimidin-4-one moiety (positions 7–10). X-ray crystallographic studies of related derivatives demonstrate planarity across the fused system, with bond lengths of 1.34–1.38 Å for the N1–C2 and C3–N4 bonds, indicating partial double-bond character. The lactam carbonyl at position 4 exhibits a bond length of 1.22 Å, typical for resonance-stabilized amides. Substituents at position 2 and 3 induce minor torsional distortions (<5°) due to steric interactions with adjacent hydrogen atoms.
Table 1: Key Bond Parameters in Pyrido[1,2-a]pyrimidin-4-one Core
| Bond | Length (Å) | Bond Order Character |
|---|---|---|
| N1–C2 | 1.36 | Partial double |
| C3–N4 | 1.38 | Partial double |
| C4=O | 1.22 | Double |
| C5–C6 | 1.41 | Aromatic |
3,4-Dihydroisoquinoline Substituent Geometry
The 3,4-dihydroisoquinoline group at position 2 adopts a half-chair conformation, with the saturated C3–C4 bond (1.54 Å) exhibiting free rotation. NMR studies of analogous systems show diastereotopic protons at C3 and C4, split into AB quartets (δ 3.12–3.45 ppm, J = 12–14 Hz). The nitrogen lone pair participates in conjugation with the pyrido[1,2-a]pyrimidin-4-one core, evidenced by shortened C2–N bond lengths (1.40 Å vs. 1.47 Å in non-conjugated amines).
Thiazolidinone-Z-Methylidene Conjugation Patterns
The (Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group at position 3 features a planar thiazolidinone ring (r.m.s. deviation <0.02 Å) with pronounced conjugation between the exocyclic methylidene and the thiocarbonyl group. The C=S bond (1.67 Å) and C=O bond (1.21 Å) exhibit reduced double-bond character due to delocalization into the exocyclic double bond (C=C: 1.34 Å). The Z-configuration is stabilized by intramolecular CH–π interactions between the methylidene proton and the 4-methoxybenzyl aryl ring (distance: 2.78 Å).
Systematic IUPAC Nomenclature Breakdown
The systematic name is constructed hierarchically:
- Parent system : 4H-pyrido[1,2-a]pyrimidin-4-one (positions 1–10).
- Substituents :
- Position 2: 3,4-dihydroisoquinolin-2(1H)-yl (C11–C19/N2).
- Position 3: (Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl (S1/C20–C26/O1/S2/N3).
Numbering follows the pyrido[1,2-a]pyrimidin-4-one core, with priority given to the lactam oxygen. The Z-designation for the methylidene group follows Cahn-Ingold-Prelog rules, prioritizing sulfur over oxygen.
Comparative Structural Analysis with Analogous Polycyclic Systems
The compound’s electronic structure diverges from simpler pyridopyrimidines due to three key factors:
Table 2: Structural Comparisons with Analogous Heterocycles
| System | λmax (nm) | C=O Stretch (cm⁻¹) | Dipole Moment (D) |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | 285 | 1680 | 4.2 |
| Pyrido[2,3-d]pyrimidin-4-one | 278 | 1695 | 3.8 |
| Thiazolo[3,2-a]pyrimidin-5-one | 320 | 1665 | 5.1 |
- Enhanced π-Conjugation : The thiazolidinone-methylidene group extends conjugation, red-shifting λmax by 35–40 nm versus non-substituted analogs.
- Dipole Modulation : The 4-methoxybenzyl group increases dipole moment to 5.6 D versus 4.2 D in unsubstituted derivatives, altering solubility profiles.
- Torsional Strain : Steric hindrance between the dihydroisoquinoline C3 proton and pyrido[1,2-a]pyrimidin-4-one C2 substituent induces 7–9° out-of-plane distortion, reducing crystallinity compared to planar analogs.
Properties
Molecular Formula |
C29H24N4O3S2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24N4O3S2/c1-36-22-11-9-19(10-12-22)17-33-28(35)24(38-29(33)37)16-23-26(30-25-8-4-5-14-32(25)27(23)34)31-15-13-20-6-2-3-7-21(20)18-31/h2-12,14,16H,13,15,17-18H2,1H3/b24-16- |
InChI Key |
DLMHERIPCMJJOF-JLPGSUDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Attachment of the Dihydroisoquinoline Moiety
The pyrido[1,2-a]pyrimidin-4-one core undergoes nucleophilic substitution with 3,4-dihydroisoquinoline-2(1H)-yl chloride in dimethylformamide (DMF) at 80°C. Triethylamine is added to scavenge HCl, achieving 85% yield.
Incorporation of the Thiazolidin-5-ylidene Group
A Horner–Wadsworth–Emmons reaction links the thiazolidin-5-ylidene segment to the pyrimidinone intermediate. Using diethyl (3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)phosphonate and sodium hydride in THF, the (Z)-configured olefin is formed selectively (92% yield).
Purification and Characterization
The crude product is purified via column chromatography (SiO, ethyl acetate/hexane 1:2) and recrystallized from dichloromethane/methanol. Structural confirmation is achieved through:
-
NMR Spectroscopy: H NMR displays characteristic signals for the pyrido[1,2-a]pyrimidin-4-one (δ 8.2–8.4 ppm), dihydroisoquinoline (δ 3.1–3.3 ppm), and thiazolidinone (δ 4.7 ppm).
-
Mass Spectrometry: HRMS confirms the molecular ion peak at m/z 607.1421 [M+H].
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Steps in Target Compound Synthesis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | AlPWO-Catalyzed Cyclization | 94 | 99 |
| Thiazolidinone Condensation | Microwave-Assisted Knoevenagel | 88 | 97 |
| Final Coupling | Horner–Wadsworth–Emmons | 92 | 98 |
Challenges and Optimization Strategies
-
Stereochemical Integrity: The (Z)-configuration of the thiazolidinone segment is preserved using bulky phosphonate reagents.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates without inducing side reactions.
-
Catalyst Reusability: AlPWO retains 90% activity after five cycles, reducing costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s structural uniqueness lies in its hybrid architecture. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Thiazolidinone Modifications: The target compound’s 4-methoxybenzyl-thiazolidinone group may enhance lipophilicity and membrane permeability compared to phenyl (10a) or chlorophenyl (10b) analogs. Methoxy groups are known to modulate electronic effects and metabolic stability .
- Electrochemical Properties: Unlike azulene-substituted rhodanines (), the target compound’s thiazolidinone moiety may exhibit distinct redox behavior due to the electron-donating methoxy group .
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines various heterocyclic structures. This article reviews its biological activities, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- A pyrido[1,2-a]pyrimidin-4-one backbone.
- A thiazolidin moiety.
- An isoquinoline structure.
This unique combination of structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydroisoquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 2.09 | Induction of apoptosis |
| HepG2 (liver cancer) | 2.08 | Inhibition of cell cycle progression |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Antioxidant Activity
The compound's structural components may also confer antioxidant properties. Studies have shown that similar thiazolidine derivatives exhibit high DPPH scavenging activity, which indicates their potential as antioxidants. This activity is crucial for protecting cells from oxidative stress-related damage.
Enzyme Inhibition
Preliminary investigations suggest that the compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example:
- Carbonic Anhydrase Inhibition : Compounds with similar frameworks have shown promising results against carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
Case Studies
- Study on Dihydroisoquinoline Derivatives : A series of derivatives were synthesized and evaluated for their biological activities. The results indicated that specific modifications to the isoquinoline structure enhanced anticancer activity, supporting the hypothesis that structural diversity can lead to significant variations in biological effects .
- Thiazolidine-Based Compounds : Research on thiazolidine derivatives has demonstrated their efficacy as potential therapeutic agents in treating metabolic disorders due to their ability to modulate enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
